21-Desacetoxy-21-Chloro Anecortave

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of compounds structurally related to 2-[(6-oxo-1H-pyrimidin-4-yl)oxy]benzonitrile involves several key steps, including the preparation of pyrimidin-4(1H)-one derivatives and their subsequent functionalization. For example, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile involves methylation of 2-thiouracil, followed by reaction with para-aminobenzonitrile and chlorination to introduce the nitrile group, highlighting a method that could potentially be adapted for the target compound (Ju Xiu-lia, 2015).

科学的研究の応用

Anti-inflammatory Properties : A study by Ko et al. (2000) found that 21-Desacetoxy-21-Chloro Anecortave, when modified, retains topical anti-inflammatory activity without significant adverse systemic effects. This was evidenced by the reduction of edema in bioassays and minimal alteration of body weight gain, thymus weights, or plasma corticosterone levels in comparison to the parent compound prednisolone (Ko, Heiman, Chen, & Lee, 2000).

Binding Affinity and Metabolic Activity : The same study also evaluated the binding affinities of 21-Desacetoxy-21-Chloro Anecortave derivatives for glucocorticoid receptors and their induction of L-tyrosine-2-oxoglutarate aminotransferase in hepatoma tissue culture cells. The derivatives demonstrated varying degrees of binding affinity and metabolic activity, suggesting potential for selective therapeutic applications (Ko, Heiman, Chen, & Lee, 2000).

Molecular Target Identification : Shepard et al. (2013) identified phosphodiesterase 6-delta (PDE6D) as the molecular binding partner of Anecortave Acetate, a related compound to 21-Desacetoxy-21-Chloro Anecortave. This discovery provides insight into the drug's role in treating glaucoma and other ocular diseases (Shepard, Conrow, Pang, Jacobson, Rezwan, Rutschmann, Auerbach, Sriramaratnam, & Cornish, 2013).

Ocular Inflammation : A study conducted in 1976 by Ruggieri et al. explored the structure-activity relationship of 21-desoxy-substituted steroids, including compounds similar to 21-Desacetoxy-21-Chloro Anecortave, as anti-inflammatory agents for ocular inflammation. The study concluded that certain structural modifications could enhance the anti-inflammatory activity of these steroids (Ruggieri, La Macchia, Rigamonti, Sighinolfi, & Villa, 1976).

Life-Cycle Studies in Marine Organisms : Hutchinson et al. (1999) investigated the life-cycle effects of certain steroidal compounds, including those structurally related to 21-Desacetoxy-21-Chloro Anecortave, on marine copepods. This study highlights the broader ecological implications and potential environmental impact of these compounds (Hutchinson, Pounds, Hampel, & Williams, 1999).

特性

CAS番号 |

75868-48-3 |

|---|---|

製品名 |

21-Desacetoxy-21-Chloro Anecortave |

分子式 |

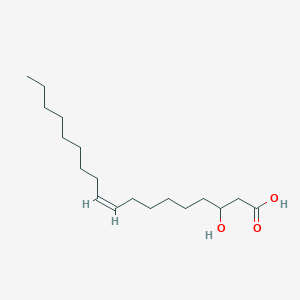

C₂₁H₂₇ClO₃ |

分子量 |

362.89 |

同義語 |

21-Chloro-17-hydroxy-pregna-4,9(11)-diene-3,20-dione; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)